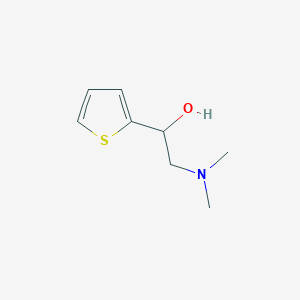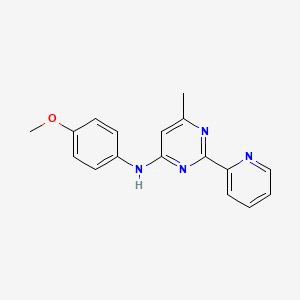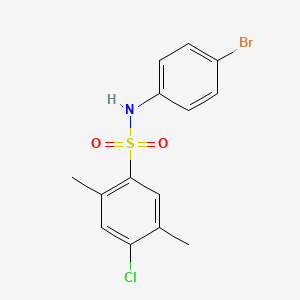
1-(2-Thienyl)-2-(dimethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienyl)-2-(dimethylamino)ethanol, also known as TDAE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDAE is a chiral amine that contains a thienyl ring, which makes it an interesting molecule for various applications.
Wirkmechanismus
The mechanism of action of 1-(2-Thienyl)-2-(dimethylamino)ethanol in asymmetric synthesis is based on the formation of a chiral complex between this compound and the substrate. The chiral complex can then undergo a stereoselective reaction, leading to the formation of the desired chiral product. The exact mechanism of action depends on the specific reaction and the nature of the substrate.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and low mutagenicity, making it a potentially safe compound for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Thienyl)-2-(dimethylamino)ethanol has several advantages for lab experiments, including its chiral nature, its ability to act as a chiral auxiliary or a chiral ligand, and its low toxicity. However, this compound can be difficult to synthesize in high purity, and its use in asymmetric synthesis can be limited by the availability of starting materials and the desired stereochemistry of the final product.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Thienyl)-2-(dimethylamino)ethanol. One direction is to develop new synthesis methods that can produce this compound in high purity and yield. Another direction is to explore new applications of this compound in asymmetric synthesis, such as the synthesis of new chiral catalysts and ligands. Additionally, this compound could be studied for its potential application in other fields, such as medicinal chemistry and materials science.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its chiral nature and potential applications in asymmetric synthesis. While this compound has several advantages for lab experiments, its use can be limited by its synthesis method and the desired stereochemistry of the final product. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in various fields.
Synthesemethoden
1-(2-Thienyl)-2-(dimethylamino)ethanol can be synthesized using different methods, including the reduction of 2-(2-thienyl)ethanol with sodium borohydride, the reaction of 2-(2-thienyl)ethanol with dimethylamine, or the reduction of 2-(2-thienyl)ethylamine with lithium aluminum hydride. The method of choice depends on the availability of starting materials and the desired purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Thienyl)-2-(dimethylamino)ethanol has been extensively studied for its potential application in asymmetric synthesis. As a chiral amine, this compound can act as a chiral auxiliary or a chiral ligand in various reactions, such as the reduction of ketones, imines, and enamines. This compound has also been used in the synthesis of biologically active compounds, such as alkaloids and amino acids.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(2)6-7(10)8-4-3-5-11-8/h3-5,7,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDDDJEFBINQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


